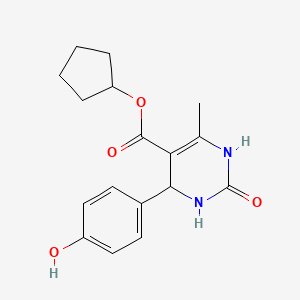![molecular formula C20H24O4 B5182501 3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde, also known as EMEB, is a chemical compound that belongs to the family of benzaldehydes. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. EMEB has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde acts as a chelator, binding to metal ions and forming a stable complex. The resulting complex emits fluorescence when excited with light, allowing for the detection and quantification of metal ions in biological systems. This compound also reacts with aldehydes and ketones, forming stable adducts that can be detected through various spectroscopic methods.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is generally considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde is its high selectivity for metal ions, allowing for the detection of trace amounts of these ions in biological systems. This compound is also easy to synthesize and purify, making it a cost-effective reagent for scientific research. However, this compound has some limitations in lab experiments. It is sensitive to pH and temperature changes, which can affect its fluorescence properties. This compound also has limited solubility in aqueous solutions, which can limit its use in certain experimental conditions.
Orientations Futures
There are several potential future directions for 3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde research. One area of interest is the development of new fluorescent probes based on the this compound scaffold. These probes could be designed to have increased selectivity and sensitivity for specific metal ions, allowing for more precise detection and quantification in biological systems. Another potential direction is the use of this compound in the development of new organic synthesis strategies. The reactivity of this compound with aldehydes and ketones could be harnessed to create new compounds with unique chemical properties. Overall, this compound has significant potential for future research in both biological and chemical fields.
Méthodes De Synthèse
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde can be synthesized through a multi-step reaction process involving the condensation of 3-ethyl-5-methylphenol with ethylene oxide, followed by the reaction of the resulting product with 3-ethoxy-4-hydroxybenzaldehyde. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde has been studied for its potential applications in scientific research. It is commonly used as a fluorescent probe for detecting the presence of metal ions such as copper and zinc in biological systems. This compound has also been used as a reagent for the detection of aldehydes and ketones in organic synthesis.
Propriétés
IUPAC Name |
3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-4-16-10-15(3)11-18(12-16)23-8-9-24-19-7-6-17(14-21)13-20(19)22-5-2/h6-7,10-14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDKCSUSXAWEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)

![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)
![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)



![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)
![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5182484.png)
![2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
![N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)